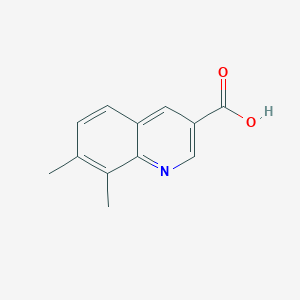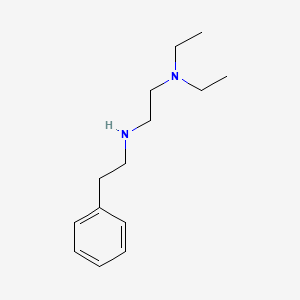
Nebramine Disulfate
Übersicht
Beschreibung
Wirkmechanismus
Mode of Action
It is known that Nebramine Disulfate is similar in structure to G418, an aminoglycoside antibiotic . G418 blocks polypeptide synthesis by inhibiting the elongation step in both prokaryotic and eukaryotic cells . Given the structural similarity, it is possible that this compound may have a similar mode of action, but this requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Biochemische Analyse
Biochemical Properties
Nebramine Disulfate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with β-lactam antibiotics, enhancing their effectiveness against multidrug-resistant bacteria such as Pseudomonas aeruginosa . The compound acts by permeabilizing the outer membrane of the bacteria, allowing the antibiotics to penetrate more effectively. This interaction is crucial in combating antibiotic resistance.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by enhancing the permeability of bacterial cell membranes, which facilitates the entry of antibiotics . This action disrupts cell signaling pathways and gene expression in bacteria, leading to their eventual death. Additionally, this compound affects cellular metabolism by interfering with protein synthesis, which is vital for bacterial growth and replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bacterial cell membranes. It enhances the permeability of the outer membrane, allowing antibiotics to enter the bacterial cell more efficiently . This mechanism involves the inhibition of efflux pumps and the disruption of membrane integrity, leading to increased antibiotic susceptibility. This compound also affects gene expression by interfering with the transcription and translation processes in bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its effectiveness can decrease due to degradation . Long-term studies have shown that this compound maintains its antibacterial properties for extended periods, although its potency may diminish with prolonged exposure. In vitro and in vivo studies have demonstrated that the compound can have lasting effects on bacterial cellular function, leading to sustained antibacterial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances the effectiveness of antibiotics without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to kidney and liver tissues. Threshold effects have been observed, where the compound’s antibacterial activity plateaus at a certain dosage, indicating an optimal concentration for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to antibiotic degradation and resistance . It interacts with enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, this compound enhances the effectiveness of β-lactam antibiotics. Additionally, the compound affects metabolic flux and metabolite levels, disrupting bacterial metabolic processes and leading to cell death.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, which determine its distribution within bacterial cells. This targeted transport is crucial for its antibacterial activity.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is primarily localized in the bacterial cell membrane, where it exerts its permeabilizing effects . Targeting signals and post-translational modifications direct this compound to specific compartments within the bacterial cell, ensuring its effective action against the bacteria. This localization is essential for disrupting bacterial cell function and enhancing antibiotic efficacy.
Vorbereitungsmethoden
Nebramine Disulfate can be synthesized through the sulfation of Nebramine. The process involves the reaction of Nebramine with sulfuric acid under controlled conditions to form the disulfate salt . Industrial production methods typically involve the use of high-purity reagents and precise reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Nebramine Disulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfate esters.
Reduction: The compound can be reduced under specific conditions to yield simpler amines.
Substitution: This compound can participate in substitution reactions where the sulfate groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nebramine Disulfate has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Nebramine Disulfate is similar to other aminoglycoside antibiotics such as Tobramycin, Kanamycin, and Neomycin . it is unique in its ability to act as an adjuvant to β-lactam antibiotics, enhancing their effectiveness against multidrug-resistant bacteria . The following are some similar compounds:
Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.
Kanamycin: Another aminoglycoside antibiotic with a similar structure and function.
Neomycin: An aminoglycoside antibiotic used in topical and oral formulations.
This compound stands out due to its specific application in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .
Eigenschaften
IUPAC Name |
(3R,6R)-4,6-diamino-3-[(2R,5S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5?,6?,7+,8?,9?,10?,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLTQZEVUXXSR-PZLNIEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(C([C@@H](C1N)O[C@@H]2C(C[C@@H](C(O2)CN)O)N)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858169 | |
| Record name | (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71122-29-7 | |
| Record name | (1R,4R)-4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methane](/img/structure/B3151300.png)



AMINE](/img/structure/B3151338.png)



![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)



